
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while reduction can lead to the formation of simpler benzoic acid derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms. These atoms can stabilize or destabilize intermediates, affecting the overall reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-fluorobenzoic acid
- 3-Chlorosulfonylbenzoic acid
- 6-Fluorobenzoic acid
Uniqueness
2-Bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms on the benzoic acid core. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H3BrClFO4S |
|---|---|
Poids moléculaire |
317.52 g/mol |
Nom IUPAC |
2-bromo-3-chlorosulfonyl-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H3BrClFO4S/c8-6-4(15(9,13)14)2-1-3(10)5(6)7(11)12/h1-2H,(H,11,12) |
Clé InChI |
DFXZWAMJTOOILR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(=O)O)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


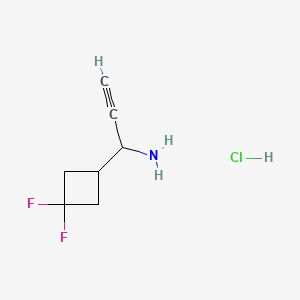




![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
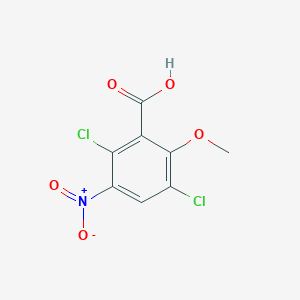
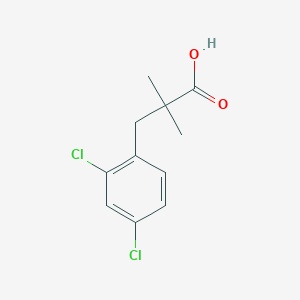
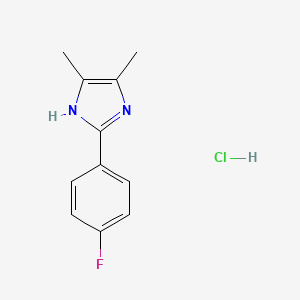
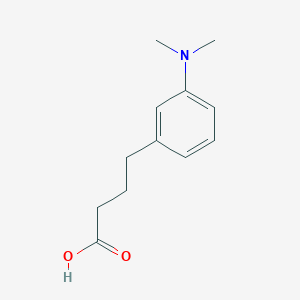

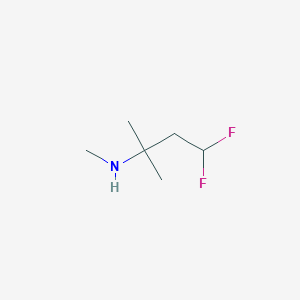
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
